molecular formula C23H19ClN2O2 B2435998 methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate CAS No. 374769-91-2

methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate

Cat. No. B2435998
CAS RN: 374769-91-2
M. Wt: 390.87
InChI Key: DBHHSWIOPFUDSE-UHFFFAOYSA-N
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Description

Methyl (6-chloro-2,4-diphenyl-3(4H)-quinazolinyl)acetate is a chemical compound with potential applications in scientific research. It belongs to the quinazoline family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Properties

  • A study by Awad et al. (2018) discussed the synthesis of α-aminophosphonates based quinazolinone moiety and their evaluation as potential anticancer agents. These compounds showed excellent to moderate anti-proliferative activity against various cell lines, indicating their potential in cancer treatment (Awad, M., Abdel-Aal, M. F., Atlam, F., & Hekal, H. A., 2018).

Molecular Structure Studies

Synthesis of Derivatives

  • Al-ALAAF, H. A. & Al-iraqi, M. (2021) investigated the synthesis of new hydrazones from quinazolinone moiety, demonstrating the versatility of this compound in creating various derivatives for potential pharmacological use (Al-ALAAF, H. A., & Al-iraqi, M., 2021).

Optical and Fluorescence Properties

Antimicrobial Activity

  • Chaitanya et al. (2017) synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives and evaluated their antimicrobial activity. This study highlights the potential use of these derivatives in combating bacterial and fungal infections (Chaitanya, P., Guguloth, R., Damodhar, S., & An, R., 2017).

properties

IUPAC Name

methyl 2-(6-chloro-2,4-diphenyl-4H-quinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-28-21(27)15-26-22(16-8-4-2-5-9-16)19-14-18(24)12-13-20(19)25-23(26)17-10-6-3-7-11-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHHSWIOPFUDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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